3,3-Dicyclopropylpropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclopropylpropanoyl chloride is an organic compound with the molecular formula C9H13ClO It is a derivative of propanoyl chloride, where two cyclopropyl groups are attached to the third carbon atom of the propanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclopropylpropanoyl chloride typically involves the reaction of 3,3-Dicyclopropylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3,3-Dicyclopropylpropanoic acid+SOCl2→3,3-Dicyclopropylpropanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclopropylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dicyclopropylpropanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3,3-Dicyclopropylpropanoic Acid: Formed through hydrolysis.
3,3-Dicyclopropylpropanol: Formed through reduction.
Scientific Research Applications
3,3-Dicyclopropylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: May be used in the development of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclopropylpropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Propionyl Chloride: A simpler acyl chloride with a similar reactivity profile but lacks the cyclopropyl groups.
3-Chloropropionyl Chloride: Another acyl chloride with a different substitution pattern.
Uniqueness
3,3-Dicyclopropylpropanoyl chloride is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H13ClO |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3,3-dicyclopropylpropanoyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2 |
InChI Key |
HJQLFCDMISYAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)Cl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.